molecular formula C15H18N4O3S2 B2628635 2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid CAS No. 922845-11-2

2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid

Katalognummer: B2628635
CAS-Nummer: 922845-11-2
Molekulargewicht: 366.45
InChI-Schlüssel: RWUYBSBOLKYFFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a synthetic organic compound that features a thiadiazole ring, a urea linkage, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Urea Linkage Formation: The thiadiazole intermediate is then reacted with 3,4-dimethylphenyl isocyanate to form the urea linkage.

    Thioether Formation: The resulting compound is further reacted with a butanoic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the dimethylphenyl group.

    Reduction: Reduction reactions can target the urea linkage or the thiadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring and the butanoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or reduced thiadiazole derivatives.

    Substitution: Products may include substituted thiadiazole or butanoic acid derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in drug design due to its ability to interact with biological targets.
  • Investigated for its antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the production of polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The urea linkage and thiadiazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

  • 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
  • 2-((5-(3-(4-Methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
  • 2-((5-(3-(3,4-Dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid

Comparison:

  • Structural Differences: Variations in the phenyl group (e.g., different substituents like methyl or methoxy groups) can significantly affect the compound’s reactivity and biological activity.
  • Reactivity: The presence of different substituents can alter the compound’s ability to undergo oxidation, reduction, and substitution reactions.
  • Biological Activity: Changes in the phenyl group can influence the compound’s interaction with biological targets, potentially enhancing or reducing its efficacy as a therapeutic agent.

Biologische Aktivität

The compound 2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on various studies to present a comprehensive overview.

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carbon disulfide or other thioketones under acidic conditions. The specific synthesis pathway for this compound would follow similar methodologies but would require careful selection of substituents to achieve the desired biological properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. For instance:

  • Compounds containing the thiadiazole moiety have shown effectiveness against various bacteria such as Staphylococcus aureus and Candida albicans .
  • In a study evaluating several thiadiazole derivatives, significant antibacterial activity was noted against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is particularly notable:

  • Research indicates that certain 1,3,4-thiadiazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one compound demonstrated an IC50 value of 0.034 ± 0.008 mmol L1^{-1} against A549 cells .
  • Structure-activity relationship (SAR) studies suggest that substitutions on the thiadiazole ring significantly influence cytotoxicity and selectivity towards cancer cells .

Other Biological Activities

Thiadiazoles have also been reported to possess:

  • Anti-inflammatory properties .
  • Antioxidant activities which contribute to their potential therapeutic applications .
  • Anticonvulsant and antihypertensive effects have also been documented in various studies .

Case Study 1: Anticancer Efficacy

A specific study focused on synthesizing new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives demonstrated promising anticancer activities. Among these compounds, one exhibited significant cytotoxicity against MCF7 cells with an IC50 value lower than that of cisplatin .

Case Study 2: Antimicrobial Screening

Another research effort evaluated a series of thiadiazole derivatives for their antimicrobial properties. The compounds were tested against clinical strains of bacteria and fungi. Results indicated that some derivatives had comparable effectiveness to standard antibiotics like ampicillin and amphotericin B .

Data Tables

Biological Activity Compound Example IC50 Value (mmol L1^{-1}) Tested Cell Lines
Anticancer2-substituted thiadiazole0.034 ± 0.008A549
AntimicrobialThiadiazole derivative-S. aureus
Anti-inflammatoryVarious thiadiazoles--

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

The 1,3,4-thiadiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds containing this scaffold exhibit significant activity against seizures. For instance, derivatives synthesized from thiadiazole structures have shown efficacy in the maximal electroshock (MES) seizure model and pentylenetetrazole (PTZ) models.

  • Case Study : A study involving a series of amide thiadiazole-linked valproic acid analogs demonstrated that certain compounds were more effective than valproic acid itself in controlling seizures. One compound was found to be 1.8 times more effective than valproic acid with an LD50 value significantly lower than that of conventional anticonvulsants .

Antidiabetic Activity

Compounds derived from 1,3,4-thiadiazoles have also shown promising antidiabetic effects. The mechanism often involves the enhancement of insulin sensitivity and the modulation of glucose metabolism.

  • Research Findings : Various studies have reported that thiadiazole derivatives can lower blood glucose levels in diabetic animal models. The compounds are believed to act by inhibiting enzymes involved in carbohydrate metabolism or enhancing insulin secretion from pancreatic beta cells .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is another significant area of research. These compounds have demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

  • Case Study : A systematic review highlighted several thiadiazole derivatives that exhibited potent anticancer activity against breast and lung cancer cell lines. The studies utilized different assays to evaluate cell viability and apoptosis rates, confirming the effectiveness of these compounds in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can significantly enhance their pharmacological profiles.

ModificationEffect on Activity
Substitution at position 5Increased anticonvulsant potency
Ureido group additionEnhanced antidiabetic effects
Aromatic ring substitutionImproved anticancer activity

This table summarizes how different structural modifications can lead to improved biological activities.

Eigenschaften

IUPAC Name

2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-4-11(12(20)21)23-15-19-18-14(24-15)17-13(22)16-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,20,21)(H2,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUYBSBOLKYFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.